molecular formula C33H42N6O13 B11933630 Z-IETD-pNA

Z-IETD-pNA

Cat. No.: B11933630
M. Wt: 730.7 g/mol
InChI Key: SGGFNVIWEQWDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-IETD-pNA, also known as Z-Ile-Glu-Thr-Asp-pNA, is a colorimetric substrate for caspase-8 and granzyme B. It is widely used in biochemical assays to measure the activity of these enzymes. The compound is hydrolyzed by caspase-8 to release p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-IETD-pNA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids (isoleucine, glutamic acid, threonine, and aspartic acid) to a solid support, followed by the attachment of the p-nitroaniline group. The benzyloxycarbonyl (Z) group is used as a protecting group during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Z-IETD-pNA primarily undergoes hydrolysis reactions catalyzed by caspase-8 and granzyme B. The hydrolysis results in the cleavage of the peptide bond, releasing p-nitroaniline .

Common Reagents and Conditions

    Reagents: Caspase-8, granzyme B, buffer solutions.

    Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C). .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a yellow compound that absorbs light at 405 nm .

Scientific Research Applications

Z-IETD-pNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Some of its applications include:

Mechanism of Action

Z-IETD-pNA exerts its effects by serving as a substrate for caspase-8 and granzyme B. Upon hydrolysis by these enzymes, the compound releases p-nitroaniline, which can be quantified to measure enzyme activity. The molecular targets of this compound are the active sites of caspase-8 and granzyme B .

Comparison with Similar Compounds

Similar Compounds

    Z-DEVD-pNA: A substrate for caspase-3.

    Z-LEHD-pNA: A substrate for caspase-9.

    Ac-IETD-CHO: A caspase-8 inhibitor.

Uniqueness

Z-IETD-pNA is unique in its specificity for caspase-8 and granzyme B, making it a valuable tool for studying these enzymes. Its colorimetric properties allow for easy quantification of enzyme activity, which is not always possible with other substrates .

Properties

Molecular Formula

C33H42N6O13

Molecular Weight

730.7 g/mol

IUPAC Name

5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)

InChI Key

SGGFNVIWEQWDEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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